3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVFLJWBACPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728026 | |
| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-73-5 | |
| Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of 3-Bromo-2-fluorobenzoic Acid
- The starting material, 3-bromo-2-fluorobenzoic acid , is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) .
- The reaction is typically carried out in an inert solvent like ethyl acetate or dichloromethane at temperatures ranging from 15 to 55 °C for 3 to 4 hours.
- This step converts the carboxylic acid into the corresponding acid chloride, which is more reactive toward nucleophilic attack.
Coupling with N,O-Dimethylhydroxylamine
- The acid chloride intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as N-ethyl-N,N-diisopropylamine or diisopropylethylamine .
- The coupling is carried out in a solvent like dichloromethane at room temperature (around 20 °C) for approximately 2 hours.
- The reaction mixture is then worked up by extraction, washing, drying over magnesium sulfate, and purification by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane.
- This yields the desired This compound as a white solid or light yellow oil with high purity and quantitative yield.
Representative Experimental Data
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Activation | 3-bromo-2-fluorobenzoic acid + SOCl₂ + catalytic DMF | Ethyl acetate or DCM | 15–55 °C | 3–4 h | Quantitative (acid chloride intermediate) | Stirring under inert atmosphere |
| Coupling | Acid chloride + N,O-dimethylhydroxylamine hydrochloride + base | Dichloromethane | ~20 °C (room temp) | 2 h | Quantitative | Purification by silica gel chromatography |
Alternative and Supporting Methods
Reduction and Functionalization Approaches: Some patents describe the preparation of related intermediates such as 2-fluoro-3-bromo-benzylamine via reduction of corresponding nitro or oxynil precursors using borane dimethyl sulfide complex, followed by quenching with methanol and chromatographic purification. This intermediate can be further converted into amides, although this is a more complex route than the direct Weinreb amide approach.
Use of Coupling Agents: In some synthetic routes for related benzamides, coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been employed with bases such as diisopropylethylamine to facilitate amide bond formation directly from the carboxylic acid and amine components in dichloromethane at room temperature.
Research Findings and Optimization Notes
- The use of DMF as a catalyst in the acid chloride formation step is critical for efficient conversion and minimizing side reactions.
- Maintaining the reaction temperature below 60 °C during acid chloride formation prevents decomposition and side product formation.
- The coupling step benefits from anhydrous conditions and inert atmosphere to avoid hydrolysis of the acid chloride.
- Purification by flash chromatography with a gradient solvent system ensures high purity of the final amide.
- The overall process is scalable and has been reported in patent literature with yields approaching quantitative, demonstrating robustness.
Summary Table of Key Parameters
| Parameter | Typical Value / Condition |
|---|---|
| Starting material | 3-Bromo-2-fluorobenzoic acid |
| Acid chloride formation agent | Thionyl chloride or oxalyl chloride |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Coupling amine | N,O-Dimethylhydroxylamine hydrochloride |
| Base | Diisopropylethylamine or N-ethyl-diisopropylamine |
| Solvent | Dichloromethane, ethyl acetate |
| Temperature (acid chloride) | 15–55 °C |
| Temperature (coupling) | Room temperature (~20 °C) |
| Reaction time (acid chloride) | 3–4 hours |
| Reaction time (coupling) | 2 hours |
| Purification | Flash column chromatography (silica gel) |
| Yield | Quantitative (close to 100%) |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
A. Medicinal Chemistry
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide has garnered attention for its potential as a pharmacological agent:
- Androgen Receptor Antagonism: Research indicates that this compound can inhibit androgen receptor activity, making it a candidate for treating prostate cancer by blocking androgen signaling pathways.
- Drug Development: Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceuticals aimed at various diseases, including cancer and infectious diseases.
B. Agrochemicals
The compound's chemical properties make it a valuable building block for developing agrochemicals. It can be modified to enhance the efficacy of pesticides and herbicides, contributing to sustainable agricultural practices.
C. Materials Science
In industrial applications, this compound is used in the synthesis of specialty chemicals. Its unique reactivity allows for the development of novel materials with specific properties tailored for various applications.
Recent studies have explored the biological activities of this compound:
- A study demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
- The compound's mechanism of action involves binding to androgen receptors, thereby inhibiting their activation by natural ligands, which is crucial in conditions like prostate cancer.
B. Structure-Activity Relationship (SAR) Analysis
Research into the structure-activity relationship of this compound has revealed that modifications to its structure can significantly affect its biological potency:
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Halogen Variations
2.2 Functional Group Variations
2.3 Complex Derivatives
Key Research Findings
- Halogen Effects : Bromine at the 3-position (target compound) provides greater steric bulk and polarizability compared to chlorine (CAS 680610-56-4), influencing reaction rates in Suzuki-Miyaura couplings .
- Directing Groups : The N-methoxy-N-methyl group in the target compound is less sterically demanding than the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, affecting regioselectivity in C–H activation .
- Solubility : Unlike DEET, which is lipophilic and rapidly absorbed through skin, the target compound’s discontinued status suggests challenges in formulation or stability .
Biological Activity
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol. It features a benzamide structure characterized by the presence of bromine and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.
- Molecular Structure : The compound consists of a benzene ring with a bromine atom at the 3-position and a fluorine atom at the 2-position, along with methoxy and methyl groups attached to the nitrogen atom.
- Physical State : Typically presented as a liquid with a purity of around 97%.
Biological Activity Overview
While specific biological activity data for this compound is limited, it is important to consider the biological properties of structurally similar compounds. Benzamides are known to interact with various biological targets such as receptors and enzymes, suggesting potential therapeutic applications.
Potential Pharmacological Applications
- Antipsychotic Activity : Similar compounds have demonstrated significant antipsychotic-like effects in animal models. For example, related benzamides have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluR1), indicating a potential pathway for therapeutic use in psychiatric disorders.
- Cancer Therapeutics : Compounds with similar structures have been explored for their ability to inhibit cancer cell growth. For instance, some benzamide derivatives have shown efficacy in inhibiting key enzymes involved in cancer proliferation .
- Enzyme Inhibition : The presence of halogen substituents like bromine and fluorine may enhance lipophilicity and improve binding affinity to biological targets, which is crucial for enzyme inhibition studies.
The mechanisms through which this compound may exert its effects could involve:
- Binding Affinity : Studies may focus on its binding affinity to specific proteins or enzymes using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
- Cellular Interaction : The compound's interaction with cellular pathways could potentially lead to modulation of signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other benzamide derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-methylbenzamide | Fluorine at 2-position | Lacks bromine substitution |
| 3-Bromo-N-methylbenzamide | Bromine at 3-position | No fluorine substitution |
| N-Methoxy-N-methylbenzamide | Methoxy group present | No halogen substituents |
| 4-Bromo-2-fluoroaniline | Aniline derivative with similar substitutions | Different functional group orientation |
The combination of both bromine and fluorine substituents in this compound may influence its reactivity and biological interactions distinctively compared to these similar compounds.
Case Studies and Research Findings
Research on benzamides has revealed various therapeutic potentials:
- A study indicated that benzamide riboside (BR) inhibits cell growth through mechanisms involving downregulation of dihydrofolate reductase (DHFR), which could be relevant for understanding the action of related compounds in cancer therapy .
- Another investigation into benzimidazoles as benzamide replacements demonstrated potent binding and functional antagonism in specific receptor pathways, suggesting avenues for further research into related structures .
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR confirms substituent positions (e.g., bromine at C3, fluorine at C2) and distinguishes the N-methoxy-N-methyl group via characteristic splitting patterns. HRMS validates molecular weight (262.08 g/mol) and isotopic signatures (Br/F). For example, coupling agents like DMT-MM used in synthesis leave trace impurities detectable via LC-MS .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : The reaction of 2-bromo-3-fluorobenzoic acid with N-methoxy-N-methylamine requires DMT-MM as a coupling agent in polar aprotic solvents (e.g., acetonitrile) at 50–60°C. Yield optimization (up to 86%) is achieved by controlling stoichiometry (1:1.2 acid-to-amine ratio) and reaction time (12–16 hours). Post-synthesis purification via column chromatography (hexane:ethyl acetate, 7:3) ensures >95% purity .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is soluble in DMF, DMSO, and dichloromethane but poorly soluble in water. Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in inert atmospheres (argon) is recommended to prevent bromine displacement or amide hydrolysis .
Advanced Research Questions
Q. Why does bromine at C3 undergo nucleophilic aromatic substitution (NAS) preferentially over fluorine at C2?
- Methodological Answer : Bromine’s lower bond dissociation energy (C-Br: 285 kJ/mol vs. C-F: 485 kJ/mol) and the electron-withdrawing effect of the meta-fluorine enhance electrophilicity at C3. Steric hindrance from the N-methoxy-N-methyl group further destabilizes the amide resonance, increasing bromine’s susceptibility to NAS. Experimental data show 86% yield for bromine substitution under mild conditions (K₂CO₃/DMF, 80°C), whereas fluorine remains inert without specialized catalysts .
Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a Suzuki coupling site for constructing biaryl scaffolds. For example, a 2024 study synthesized 48 androgen receptor antagonists via Pd-catalyzed coupling with arylboronic acids. Key parameters:
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: THF/H₂O (4:1), 90°C, 24h
Yields ranged from 45–78%, with electron-deficient boronic acids showing higher efficiency due to enhanced electrophilicity at C3 .
Q. What strategies resolve contradictions in reported substitution reactivity for halogenated benzamides?
- Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. For instance, DMF stabilizes transition states in NAS, while DMSO may promote side reactions. A systematic approach involves:
- Control Experiments : Varying solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Et₃N), and temperatures.
- Kinetic Studies : Monitoring reaction progress via TLC/GC-MS to identify intermediates.
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) to predict substituent effects .
Key Research Gaps
- Biological Activity : Limited data exist on specific molecular targets. Preliminary studies suggest potential kinase inhibition, but proteome-wide profiling is needed.
- Thermodynamic Stability : Long-term stability under physiological conditions (e.g., pH 7.4, 37°C) remains uncharacterized.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
